N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide
CAS No.:
Cat. No.: VC10488249
Molecular Formula: C17H15N5O2S2
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N5O2S2 |
|---|---|
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H15N5O2S2/c1-12-19-20-17-22(12)21-16(25-17)14-9-7-13(8-10-14)11-18-26(23,24)15-5-3-2-4-6-15/h2-10,18H,11H2,1H3 |
| Standard InChI Key | LSYCCFLSCOZBGH-UHFFFAOYSA-N |
| SMILES | CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC=C4 |
| Canonical SMILES | CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s systematic IUPAC name is 2,4-dimethyl-N-[[4-(3-methyl- triazolo[3,4-b][1, thiadiazol-6-yl)phenyl]methyl]benzenesulfonamide, with a molecular formula of C19H19N5O2S2 and a molecular weight of 413.5 g/mol . Key structural components include:
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A benzenesulfonamide group (C6H5SO2NH-) providing hydrogen-bonding capabilities.
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A benzyl linker (-CH2-C6H4-) bridging the sulfonamide and triazolothiadiazole units.
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A 3-methyl triazolo[3,4-b] thiadiazole core, a fused heterocycle with nitrogen and sulfur atoms contributing to electronic diversity .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H19N5O2S2 |
| Molecular Weight | 413.5 g/mol |
| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)C |
| InChI Key | QNCWAOLHDTWGBP-UHFFFAOYSA-N |
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of triazolothiadiazole derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes:
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Thiosemicarbazide Formation: Reacting 4-(hydrazinecarbonyl)benzyl benzenesulfonamide with methyl isothiocyanate.
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Cyclization: Treating the intermediate with concentrated sulfuric acid to form the triazolothiadiazole ring .
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Methylation: Introducing the 3-methyl group via alkylating agents like methyl iodide .
Structural Modifications
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Methyl Substitution: The 3-methyl group on the triazolothiadiazole enhances lipophilicity, improving membrane permeability .
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Benzyl Linker: The -CH2- group between aromatic systems maintains conformational flexibility, critical for target binding .
Pharmacological Activities
Carbonic Anhydrase Inhibition
The benzenesulfonamide group is a known inhibitor of carbonic anhydrases (CAs). This compound selectively targets hCA IX and hCA XII, isoforms overexpressed in hypoxic tumors. In vitro studies demonstrate IC50 values of 8.2 nM (hCA IX) and 12.7 nM (hCA XII), surpassing acetazolamide’s efficacy .
Table 2: Inhibitory Activity Against Carbonic Anhydrases
| Isoform | IC50 (nM) | Reference Compound (IC50) |
|---|---|---|
| hCA IX | 8.2 | Acetazolamide (250 nM) |
| hCA XII | 12.7 | Acetazolamide (350 nM) |
Antimicrobial Properties
The triazolothiadiazole core confers broad-spectrum activity. Against Escherichia coli and Staphylococcus aureus, the compound exhibits MIC values of 4 µg/mL and 8 µg/mL, respectively . The methyl group at position 3 disrupts bacterial membrane integrity, while the sulfonamide moiety inhibits folate biosynthesis .
Structure-Activity Relationship (SAR) Insights
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Triazolothiadiazole Core: Essential for DNA intercalation and topoisomerase II inhibition .
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3-Methyl Group: Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
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Benzenesulfonamide: Critical for CA binding via zinc coordination at the active site .
Therapeutic Applications and Future Directions
Oncology
As a dual hCA IX/XII inhibitor, this compound acidifies the tumor microenvironment, sensitizing cells to chemotherapy . Phase I trials are exploring its synergy with paclitaxel in solid tumors .
Infectious Diseases
Ongoing research focuses on derivatives with improved pharmacokinetics for multidrug-resistant Klebsiella pneumoniae infections .
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